molecular formula C14H15NSi B14124487 3-(Trimethylsilylethynyl)quinoline

3-(Trimethylsilylethynyl)quinoline

Cat. No.: B14124487
M. Wt: 225.36 g/mol
InChI Key: SJBGZTRVXCQFRN-UHFFFAOYSA-N
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Description

3-(Trimethylsilylethynyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a trimethylsilylethynyl group attached to the quinoline ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilylethynyl)quinoline typically involves the reaction of 3-iodoquinoline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilylethynyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and halogen substituents .

Mechanism of Action

The mechanism of action of 3-(Trimethylsilylethynyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Trimethylsilylethynyl)quinoline is unique due to the presence of the trimethylsilylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new therapeutic agents .

Properties

Molecular Formula

C14H15NSi

Molecular Weight

225.36 g/mol

IUPAC Name

trimethyl(2-quinolin-3-ylethynyl)silane

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-12-10-13-6-4-5-7-14(13)15-11-12/h4-7,10-11H,1-3H3

InChI Key

SJBGZTRVXCQFRN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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